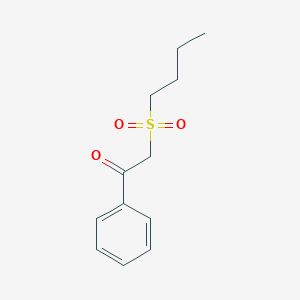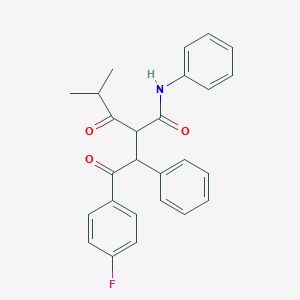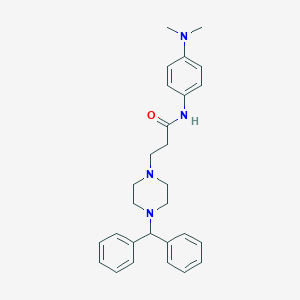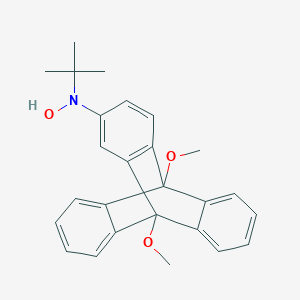
N-Hydroxytryptacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxytryptacene is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of tryptacene, a polycyclic aromatic hydrocarbon, and has a hydroxyl group attached to its nitrogen atom. N-Hydroxytryptacene has shown promising results in various fields of research, including organic electronics, photovoltaics, and biomedical applications.
Mecanismo De Acción
The exact mechanism of action of N-Hydroxytryptacene is not fully understood. However, it is believed that the hydroxyl group attached to the nitrogen atom of N-Hydroxytryptacene plays a crucial role in its biological activity. This group is thought to interact with various biological molecules, such as proteins and enzymes, and modulate their activity.
Efectos Bioquímicos Y Fisiológicos
N-Hydroxytryptacene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-Hydroxytryptacene can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. N-Hydroxytryptacene has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Hydroxytryptacene has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, N-Hydroxytryptacene has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on N-Hydroxytryptacene. One area of interest is the development of new synthetic methods for N-Hydroxytryptacene that are more efficient and environmentally friendly. Another area of research is the investigation of N-Hydroxytryptacene's potential as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of N-Hydroxytryptacene and its potential interactions with biological molecules.
Métodos De Síntesis
The synthesis of N-Hydroxytryptacene involves several steps, including the oxidation of tryptacene and the subsequent conversion of the resulting intermediate into N-Hydroxytryptacene. The most common method for synthesizing N-Hydroxytryptacene is through the reaction of tryptacene with a strong oxidizing agent, such as potassium permanganate or sodium dichromate, in the presence of a suitable solvent, such as acetic acid or dichloromethane.
Aplicaciones Científicas De Investigación
N-Hydroxytryptacene has been extensively studied for its potential applications in organic electronics and photovoltaics. In these fields, N-Hydroxytryptacene has been used as a hole transport material due to its high electron mobility and stability. N-Hydroxytryptacene has also shown potential as a photosensitizer in dye-sensitized solar cells.
Propiedades
Número CAS |
103438-73-9 |
|---|---|
Nombre del producto |
N-Hydroxytryptacene |
Fórmula molecular |
C26H27NO3 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
N-tert-butyl-N-(1,8-dimethoxy-4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaenyl)hydroxylamine |
InChI |
InChI=1S/C26H27NO3/c1-24(2,3)27(28)17-14-15-22-23(16-17)26(30-5)20-12-8-6-10-18(20)25(22,29-4)19-11-7-9-13-21(19)26/h6-16,28H,1-5H3 |
Clave InChI |
LYWBZYMCOFOXMD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C1=CC2=C(C=C1)C3(C4=CC=CC=C4C2(C5=CC=CC=C53)OC)OC)O |
SMILES canónico |
CC(C)(C)N(C1=CC2=C(C=C1)C3(C4=CC=CC=C4C2(C5=CC=CC=C53)OC)OC)O |
Otros números CAS |
103438-73-9 |
Sinónimos |
N-hydroxytryptacene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



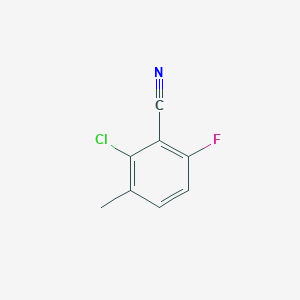
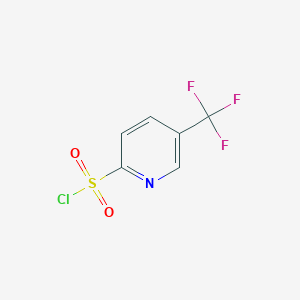
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
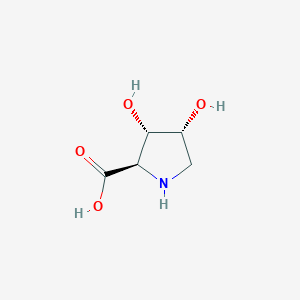
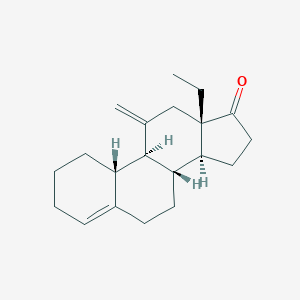
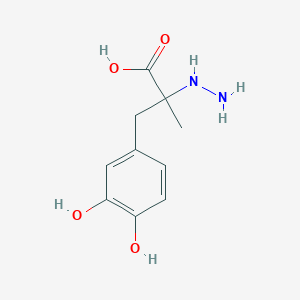
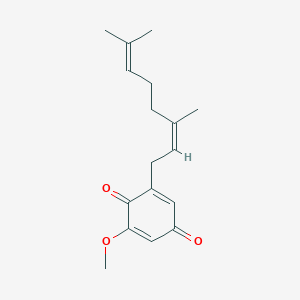
![6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid](/img/structure/B23092.png)
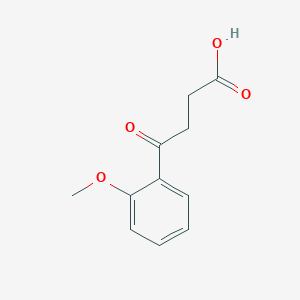
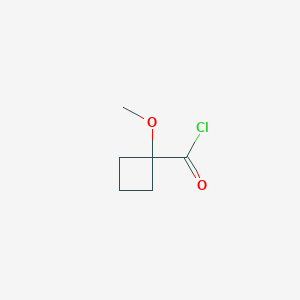
![ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate](/img/structure/B23099.png)
